2-Methyloxirane;oxirane;phosphoric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

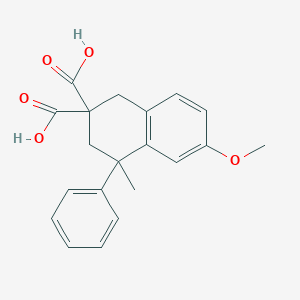

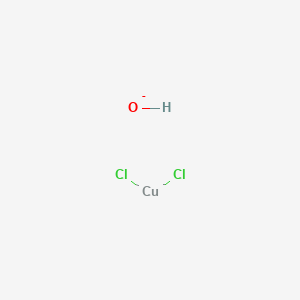

2-Methyloxirane, oxirane, and phosphoric acid are compounds that have significant importance in various chemical processes. 2-Methyloxirane, also known as propylene oxide, is a highly reactive compound due to its strained three-membered ring structure. Oxirane, commonly referred to as ethylene oxide, is another epoxide with a similar structure but with different chemical properties. Phosphoric acid is a triprotic acid widely used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

2-Methyloxirane (Propylene Oxide)

Chlorohydrin Process: This involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated using a base to produce propylene oxide.

Hydroperoxide Process: Propylene reacts with an organic hydroperoxide (e.g., tert-butyl hydroperoxide) in the presence of a catalyst to form propylene oxide and an alcohol.

-

Oxirane (Ethylene Oxide)

Direct Oxidation: Ethylene is oxidized using oxygen or air in the presence of a silver catalyst to produce ethylene oxide.

Chlorohydrin Process: Similar to propylene oxide, ethylene reacts with chlorine and water to form ethylene chlorohydrin, which is then dehydrochlorinated to produce ethylene oxide.

-

Phosphoric Acid

Wet Process: Phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate.

Thermal Process: Elemental phosphorus is burned in the presence of air to form phosphorus pentoxide, which is then hydrated to produce phosphoric acid.

Analyse Des Réactions Chimiques

Types of Reactions

-

2-Methyloxirane (Propylene Oxide)

Nucleophilic Ring Opening: Propylene oxide undergoes nucleophilic attack, leading to ring opening and formation of various products such as glycols and alcohols.

Polymerization: It can polymerize to form poly(propylene oxide), which is used in the production of polyurethanes.

-

Oxirane (Ethylene Oxide)

Nucleophilic Ring Opening: Similar to propylene oxide, ethylene oxide undergoes nucleophilic attack to form ethylene glycol and other derivatives.

Polymerization: It can polymerize to form poly(ethylene oxide), which has applications in various industries.

-

Phosphoric Acid

Acid-Base Reactions: Phosphoric acid can donate protons in acid-base reactions, forming various phosphate salts.

Esterification: It reacts with alcohols to form phosphate esters, which are important in biochemistry and industrial applications.

Applications De Recherche Scientifique

2-Methyloxirane, oxirane, and phosphoric acid have diverse applications in scientific research:

-

2-Methyloxirane (Propylene Oxide)

Chemistry: Used as an intermediate in the synthesis of various chemicals, including glycols, alcohols, and polyurethanes.

Biology: Studied for its mutagenic and carcinogenic properties.

-

Oxirane (Ethylene Oxide)

Chemistry: Used as a sterilizing agent for medical equipment and as an intermediate in the production of ethylene glycol.

Biology: Studied for its effects on DNA and its use in sterilization processes.

-

Phosphoric Acid

Chemistry: Used as a catalyst in organic reactions and as a reagent in analytical chemistry.

Biology: Studied for its role in cellular metabolism and as a component of DNA and RNA.

Industry: Used in the production of fertilizers, detergents, and food additives.

Mécanisme D'action

-

2-Methyloxirane (Propylene Oxide)

Mechanism: The strained three-membered ring of propylene oxide makes it highly reactive towards nucleophiles, leading to ring opening and formation of various products.

Molecular Targets: Reacts with nucleophilic sites in biological molecules, leading to potential mutagenic and carcinogenic effects.

-

Oxirane (Ethylene Oxide)

Mechanism: Similar to propylene oxide, ethylene oxide undergoes nucleophilic attack, leading to ring opening and formation of products such as ethylene glycol.

Molecular Targets: Reacts with DNA and proteins, leading to its use as a sterilizing agent.

-

Phosphoric Acid

Mechanism: Acts as a proton donor in acid-base reactions and as a phosphorylating agent in esterification reactions.

Molecular Targets: Involved in phosphorylation of biological molecules, playing a crucial role in cellular metabolism.

Comparaison Avec Des Composés Similaires

-

2-Methyloxirane (Propylene Oxide)

Similar Compounds: Ethylene oxide, butylene oxide.

Uniqueness: Propylene oxide has a higher reactivity due to the presence of a methyl group, making it more versatile in chemical synthesis.

-

Oxirane (Ethylene Oxide)

Similar Compounds: Propylene oxide, butylene oxide.

Uniqueness: Ethylene oxide is widely used as a sterilizing agent due to its high reactivity and ability to penetrate materials.

-

Phosphoric Acid

Similar Compounds: Sulfuric acid, nitric acid.

Uniqueness: Phosphoric acid is a triprotic acid, allowing it to form multiple phosphate esters and play a crucial role in biological systems.

Propriétés

Numéro CAS |

37280-82-3 |

|---|---|

Formule moléculaire |

C5H13O6P |

Poids moléculaire |

200.13 g/mol |

Nom IUPAC |

2-methyloxirane;oxirane;phosphoric acid |

InChI |

InChI=1S/C3H6O.C2H4O.H3O4P/c1-3-2-4-3;1-2-3-1;1-5(2,3)4/h3H,2H2,1H3;1-2H2;(H3,1,2,3,4) |

Clé InChI |

LPLZMRDWLYSJBC-UHFFFAOYSA-N |

SMILES canonique |

CC1CO1.C1CO1.OP(=O)(O)O |

Numéros CAS associés |

37280-82-3 106864-18-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)

![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)

![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)

![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)

![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)